molecular formula C26H27N3O5 B2867511 Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate CAS No. 872862-07-2

Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate

Cat. No. B2867511
CAS RN: 872862-07-2
M. Wt: 461.518
InChI Key: KLGJDEVDLWAIDD-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is important in many biological processes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been synthesized using multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are efficient and adaptable, leading to a wide variety of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. NMR and other spectroscopic methods can provide information on these properties .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

Research highlights the importance of similar compounds in the asymmetric synthesis of chiral building blocks for enantioselective alkaloid synthesis. For example, compounds like ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate and ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate have been synthesized through asymmetric intramolecular Michael reactions, offering moderate to excellent optical yields. These chiral building blocks are essential for synthesizing complex alkaloid structures, demonstrating the potential of Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate in related synthetic pathways (Hirai, Terada, Yamazaki, & Momose, 1992).

Glycosidase Inhibitors

Another study involved the synthesis of polyhydroxylated indolizidines, aiming at potential glycosidase inhibitors, utilizing an intramolecular Mannich-type reaction similar to processes that could involve this compound. The study demonstrates the compound's relevance in synthesizing bioactive molecules with potential therapeutic applications (Baumann, Bennis, Ripoche, Théry, & Troin, 2008).

Antimicrobial Agents

Compounds with structures similar to this compound have been synthesized and evaluated for antimicrobial activities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents involve complex structures that share functional groups with the compound , suggesting its potential application in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antiplatelet and Antithrombotic Agents

Furthermore, research on GPIIb/IIIa integrin antagonists for antithrombotic treatment introduced compounds like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which indicates the potential of this compound in the development of novel antithrombotic treatments through modulation of platelet aggregation (Hayashi et al., 1998).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Multi-component reactions, such as the ones used to synthesize similar compounds, could be a promising approach .

properties

IUPAC Name

ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c1-2-34-26(33)18-10-12-19(13-11-18)27-25(32)24(31)21-16-29(22-9-5-4-8-20(21)22)17-23(30)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGJDEVDLWAIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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